molecular formula C12H9ClF2N2O2 B1457802 1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375473-93-0

1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1457802
M. Wt: 286.66 g/mol
InChI Key: AZNNKNNRKXEDEW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, or 1-(2-CP-DFM-3M-1H-P4C), is a small molecule that has been widely studied for its potential applications in scientific research. This molecule has a wide range of potential applications, from aiding in the synthesis of other molecules to serving as a probe for studying the biochemical and physiological effects of various processes.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of pyrazole derivatives, demonstrating their regiospecific formations and structural characterizations through spectroscopic techniques and single-crystal X-ray analysis. For example, Kumarasinghe, Hruby, and Nichol (2009) detailed the synthesis of pyrazole derivatives, highlighting the structural determination through X-ray analysis, which provides insights into the regiospecific formations and conformational diversity of these compounds [Kumarasinghe et al., 2009]. Similarly, Li-fen (2013) reported on the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a compound closely related to the one , demonstrating a multi-step synthesis process that yields the compound with high purity [Li-fen, 2013].

Antimicrobial and Anticancer Activities

Research into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, evaluating their in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than reference drugs [Hafez et al., 2016]. This study exemplifies the therapeutic potential of pyrazole derivatives in treating various diseases.

Applications in Materials Science

In materials science, pyrazole derivatives have shown promise as potential nonlinear optical (NLO) materials due to their electronic properties. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing that certain compounds exhibit significant nonlinear optical properties, making them suitable for optical limiting applications [Chandrakantha et al., 2013].

properties

IUPAC Name

1-(2-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-5-3-2-4-7(8)13/h2-5,11H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNNKNNRKXEDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
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1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

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